molecular formula C25H32N2O4 B2616801 4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921843-23-4

4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2616801
CAS No.: 921843-23-4
M. Wt: 424.541
InChI Key: ZWMYKORRJNVLHP-UHFFFAOYSA-N
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Description

4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a complex organic compound with a unique structure that includes an oxazepine ring, a benzamide group, and various alkyl and aryl substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazepine ring system, followed by the introduction of the benzamide group and other substituents. Key steps may include:

    Formation of the Oxazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Introduction of the Benzamide Group: This step often involves amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Addition of Alkyl and Aryl Substituents: These can be introduced through various substitution reactions, including alkylation and arylation using reagents like alkyl halides and aryl boronic acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl boronic acids, and appropriate catalysts for Suzuki-Miyaura coupling

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound can be used to probe the function of specific proteins or enzymes in cellular processes.

    Industrial Applications: It may have applications in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

    Benzamide Derivatives: Compounds with similar benzamide structures but different substituents.

    Oxazepine Derivatives: Compounds with variations in the oxazepine ring system.

    Alkyl and Aryl Substituted Compounds: Molecules with similar alkyl or aryl groups but different core structures.

Uniqueness

4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-6-30-20-10-7-18(8-11-20)23(28)26-19-9-12-22-21(15-19)27(14-13-17(2)3)24(29)25(4,5)16-31-22/h7-12,15,17H,6,13-14,16H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMYKORRJNVLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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